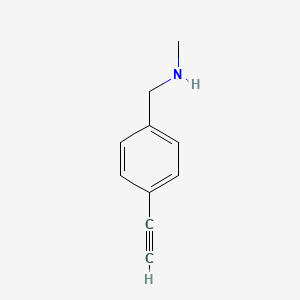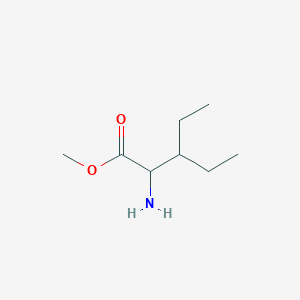![molecular formula C13H14F3N3O B11741253 2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)
2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multiple stepsThe reaction conditions often involve the use of specific reagents such as trifluoroacetic acid and methyl hydrazine hydrochloride . The process may also include lithiation and trapping with electrophiles to achieve the desired functionalization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole ring and trifluoromethyl group but lacks the phenolic moiety.
2-Methyl-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group attached to an aniline ring.
Uniqueness
The presence of both the pyrazole ring and the phenolic group in 2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol makes it unique.
Propriétés
Formule moléculaire |
C13H14F3N3O |
|---|---|
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
2-[[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C13H14F3N3O/c1-19-10(6-12(18-19)13(14,15)16)8-17-7-9-4-2-3-5-11(9)20/h2-6,17,20H,7-8H2,1H3 |
Clé InChI |
JTZCSXMUFXXZMR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(F)(F)F)CNCC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741174.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741182.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741202.png)


![2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741240.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741244.png)
![1-Propyl-n-[(1-propyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-4-amine](/img/structure/B11741252.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)

![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
